molecular formula C13H23NO3 B1404078 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole CAS No. 650578-12-4

5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole

Cat. No. B1404078
M. Wt: 241.33 g/mol
InChI Key: XRNJMGKDWQLIJX-UHFFFAOYSA-N
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Description

“5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole” is a chemical compound with the CAS Number: 1365570-27-9 . Its molecular formula is C13H23NO3 , and it has a molecular weight of 241.33 g/mol . It appears as a colorless oil .

Physical and Chemical Properties The IUPAC name for this compound is tert-butyl 5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate . The InChI code is 1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3 . The compound is stored at room temperature .

Scientific Research Applications

Palladium Iodide-Catalyzed Carbonylation

A novel approach to functionalized pyrroles, including those similar to 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole, involves Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation. This method allows for the synthesis of Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters, which can be converted into deprotected pyrrole-3-carboxylic esters through basic treatment (Gabriele et al., 2012).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of pyrrole derivatives, such as 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole, has been studied for synthesizing high-purity compounds. This process involves the acetylation of the primary alcohol and the hydrolysis and alcoholysis of the corresponding acetates, catalyzed by different lipases (Schieweck & Altenbach, 1998).

Maillard Reaction Studies

Studies on the Maillard reaction involving bovine serum albumin and glucose have identified products like protein-bound 2-formyl-5-(hydroxymethyl)pyrrole-1-norleucine, which have similarities to 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole. These studies provide insights into the interactions between proteins and glucose derivatives (Sengl et al., 1989).

One-Pot Conversion from Carbohydrates

A practical method has been developed for converting carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, which are similar in structure to 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole. This process involves a reaction with primary amines and oxalic acid, leading to the formation of pyrrole-fused poly-heterocyclic compounds, potentially useful as intermediates for drugs, food flavors, and functional materials (Adhikary et al., 2015).

Synthesis of Pyrrolidines and Pyrrolin-2-ones

Various methods have been developed for the synthesis of pyrrolidines and pyrrolin-2-ones, which are structurally related to 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole. These methods include the stereoselective synthesis of polyhydroxylated pyrrolidines from 2-azabicyclo[2.2.1]hept-5-enes and the conversion of N-Boc-3-pyrrolin-2-ones into 2-triisopropylsilyloxypyrroles, followed by oxidation to yield N-Boc-5-hydroxy-3-pyrrolin-2-ones (Alves et al., 2006; Boukouvalas et al., 2007)(Boukouvalas et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statement is H302 , which means it is harmful if swallowed. The precautionary statements are P264, P270, P301+P312, P330, and P501 . These statements advise washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, calling a POISON CENTER or doctor if you feel unwell, rinsing mouth, and disposing of contents/container in accordance with local regulations .

properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNJMGKDWQLIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole

Synthesis routes and methods I

Procedure details

Methods for the synthesis of suitable 3-azabicyclo[3.3.0]octane intermediates vary. For instance, Flynn et al., Tetrahedron 53(1): 1-20 (1996), provides two approaches to suitably functionalized 3-azabicyclo[3.3.0]octanes. Such reference is herein incorporated by reference with regard to such synthetic teaching. The first approach involves the palladium-catalyzed [3+2] cycloaddition reaction of 2-trimethylsilylmethyl-2-propen-1-yl acetate with dimethyl maleate. The resulting diester is saponified, treated with acetic anhydride, and pyrolyzed to give the fused cyclic anhydride, tetrahydro-5-methylene-1H-cyclopenta[c]furan-1,3(3aH)-dione. Treatment with ammonia followed by cyclization with acetyl chloride gives the imide, tetrahydro-5-methylene-1H-cyclopenta[c]pyrrole-1,3(2H,2aH)-dione. Reduction with lithium aluminum hydride and protection of the free amine with di-tert-butyl dicarbonate gives 7-methylene-3-(tert-butoxycarbonyl)-3-azabicyclo[3.3.0]octane. Subsequent transformations, using this methylene compound, are possible. For instance, ozonolysis of 7-methylene-3-(tert-butoxycarbonyl)-3-azabicyclo[3.3.0]octane will give 3-(tert-butoxycarbonyl)-3-azabicyclo[3.3.0]octan-7-one. Alternately, treatment of 7-methylene-3-(tert-butoxycarbonyl)-3-azabicyclo[3.3.0]octane with borane, followed by aqueous basic hydrogen peroxide, will produce 7-(hydroxymethyl)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.3.0]octane. Oxidation of this alcohol by any number of methods, known to those of skill in the art of organic synthesis, will generate 3-(tert-butoxycarbonyl)-3-azabicyclo[3.3.0]octane-7-carboxylic acid, a key intermediate for the synthesis of compounds of the present invention.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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